1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid
Overview
Description
1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 1 and 2, a phenyl group at position 4, and a carboxylic acid group at position 3. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of a substituted amine with a carboxylic acid derivative, followed by cyclization to form the pyrrole ring. For example, the reaction of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid under acidic conditions can yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as ruthenium complexes, can facilitate the formation of pyrrole rings from α-amino aldehydes . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include pyrrole N-oxides, reduced alcohols or aldehydes, and various substituted pyrrole derivatives .
Scientific Research Applications
1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: Pyrrole derivatives are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: The compound is used in the development of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound has similar structural features but differs in the substitution pattern and functional groups.
Indole derivatives: Indoles share a similar aromatic ring structure with pyrroles but contain an additional benzene ring fused to the pyrrole ring.
Uniqueness
1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications .
Properties
IUPAC Name |
1,2-dimethyl-4-phenylpyrrole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-12(13(15)16)11(8-14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKXSMUFMLPYIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1C)C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.